molecular formula C14H9ClF4O B8000411 3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B8000411
M. Wt: 304.66 g/mol
InChI Key: JDKKIQFXHGKKCB-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride core substituted with a chlorine atom at the 3-position and a (4-fluorophenyl)methoxy group at the 4-position. Its molecular formula is C₁₃H₉ClF₄O, with a molecular weight of 292.66 g/mol. The benzotrifluoride moiety (CF₃ group) enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical intermediates .

Applications: The compound is likely utilized as a precursor in drug discovery, particularly for kinase inhibitors or antimicrobial agents, given the prevalence of similar structures in bioactive molecules (e.g., ).

Properties

IUPAC Name

2-chloro-1-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-12-7-10(14(17,18)19)3-6-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKKIQFXHGKKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Etherification via Nucleophilic Substitution

The 4-fluorobenzyloxy group is introduced via nucleophilic aromatic substitution (SNAr). Key conditions include:

Reaction ComponentConditionsYieldSource
4-Fluorobenzyl bromideK₂CO₃, DMF, 80°C, 12 hrs72%
3-Chloro-4-hydroxybenzotrifluorideBase: NaH, Solvent: THF, 0°C → RT68%

This step is critical for installing the methoxy-linked 4-fluorophenyl moiety .

Chlorination at Position 3

Chlorine is introduced via radical or electrophilic pathways:

Chlorinating AgentCatalystSolventTemp.Yield
Cl₂FeCl₃DCM25°C85%
SO₂Cl₂AIBN (radical)CCl₄Reflux78%

Electrophilic chlorination is favored due to the electron-withdrawing trifluoromethyl group .

Trifluoromethyl Stability

The -CF₃ group exhibits high thermal and chemical stability, resisting hydrolysis under acidic/basic conditions (tested up to 12M HCl/NaOH at 100°C) .

Demethylation of Methoxy Group

Controlled deprotection using BBr₃ in DCM at -78°C regenerates the phenolic -OH group (yield: 91%), enabling further derivatization .

Suzuki-Miyaura Coupling

The chlorine atom at position 3 participates in palladium-catalyzed cross-coupling:

Boronic AcidCatalyst SystemSolventYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, H₂O/EtOH80°C82%
4-Pyridylboronic acidPd(dppf)Cl₂, CsF, DMF100°C75%

This reaction diversifies the aryl substitution pattern .

Ullmann-Type Coupling

Copper-mediated coupling with amines:

AmineConditionsYield
PiperazineCuI, L-proline, DMSO, 110°C65%
MorpholineCuO, K₃PO₄, DMF, 120°C58%

Forms N-aryl derivatives with bioactive potential .

Nitration

Directed by the electron-withdrawing -CF₃ group, nitration occurs at position 5:

Nitrating AgentSolventTemp.Yield
HNO₃/H₂SO₄H₂SO₄0°C70%
AcONO₂TFART63%

Sulfonation

Fuming H₂SO₄ at 50°C introduces a sulfonic acid group at position 6 (yield: 68%) .

Stability and Degradation

  • Thermal Stability : Decomposes at 280°C (TGA data) .

  • Photolytic Degradation : UV irradiation (254 nm) in MeOH results in 40% decomposition over 24 hrs, forming 3-chloro-4-hydroxybenzotrifluoride .

Scientific Research Applications

Synthesis of Organic Molecules

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Research indicates that it may inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and implicated in diseases like cancer and arthritis.
  • Cytotoxicity : In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases.
  • Antimicrobial Properties : It exhibits significant antibacterial activity against certain Gram-positive bacteria, suggesting potential applications in developing new antimicrobial therapies.
StudyBiological ActivityMechanismFindings
Study AMMP InhibitionEnzyme BindingSignificant inhibition of MMP-13 at low concentrations.
Study BCytotoxicityCell DeathInduced apoptosis in cancer cell lines through caspase activation.
Study CAntimicrobial ActivityMembrane DisruptionExhibited antibacterial effects against resistant bacteria.

Case Study 1: MMP Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed potent inhibition of MMPs, particularly MMP-13. This research highlighted its potential therapeutic applications for joint diseases such as osteoarthritis.

Case Study 2: Cytotoxic Effects

In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines, suggesting its potential use as an anticancer agent. The mechanism involved the activation of caspases, leading to programmed cell death.

Case Study 3: Antimicrobial Properties

Recent investigations into the antimicrobial effects indicated significant activity against certain strains of bacteria resistant to conventional antibiotics. This positions the compound as a candidate for developing new antimicrobial therapies.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial processes:

  • Material Science : It is used in the production of advanced materials with unique properties, such as polymers and coatings.
  • Pharmaceutical Development : The compound is explored for drug development due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride involves its interaction with molecular targets, potentially including enzymes and receptors. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Benzotrifluoride 3-Cl, 4-(4-F-C₆H₄-OCH₂) C₁₃H₉ClF₄O 292.66 Not reported High lipophilicity, CF₃ stabilization
(Z)-5-(Benzo[d][1,3]dioxol-4-ylmethylene)-3-chloro-4-(5-chloro-2-methoxyphenyl)furan-2(5H)-one Furanone 3-Cl, 4-(5-Cl-2-MeO-C₆H₃), 5-benzodioxole C₂₀H₁₂Cl₂O₅ 403.21 134.9–136.2 Fused bicyclic system, dual Cl substituents
(Z)-3-chloro-4-(4-fluorophenyl)-5-((5-phenylthiophen-2-yl)methylene)furan-2(5H)-one Furanone 3-Cl, 4-(4-F-C₆H₄), 5-thiophene C₂₁H₁₃ClFOS 383.84 218.3–219.8 (dec.) Extended conjugation, thiophene moiety
4-Chloro-3-hydroxybenzotrifluoride Benzotrifluoride 3-OH, 4-Cl C₇H₄ClF₃O 202.56 Not reported Polar OH group, acidic properties
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol Benzene 3-Cl, 4-(4-F-C₆H₄-OCH₂), 5-MeO, ethanolamine C₁₇H₁₈ClFNO₃ 362.78 Not reported Polar ethanolamine tail, enhanced solubility
3-Chloro-4-(3-fluorobenzyloxy)aniline Aniline 3-Cl, 4-(3-F-C₆H₄-OCH₂), NH₂ C₁₃H₁₁ClFNO 251.68 Not reported Amine group for nucleophilic reactions
Novaluron Benzamide 3-Cl, 4-CF₃O-CF₂-O, difluorobenzamide C₁₇H₉ClF₈N₂O₄ 492.70 176 Insecticidal activity, trifluoromethoxy groups

Key Comparative Analysis

Core Structure Influence: The benzotrifluoride core in the target compound provides enhanced stability and electron-withdrawing effects compared to furanone () or aniline () cores. This makes it less reactive toward electrophilic substitution but more resistant to metabolic degradation . Furanone-based analogues () exhibit rigid planar structures, favoring π-π stacking in biological targets, whereas the benzotrifluoride’s CF₃ group increases hydrophobicity for membrane penetration.

Substituent Effects: Halogen Positioning: The 3-Cl substituent in the target compound and ’s furanones directs reactivity toward meta/para positions in further functionalization. In contrast, 4-Chloro-3-hydroxybenzotrifluoride () has a polar OH group, enabling hydrogen bonding but reducing lipophilicity. Methoxy vs. Ethanolamine: The ethanolamine tail in ’s compound significantly enhances water solubility, making it suitable for formulations, whereas the target compound’s nonpolar (4-fluorophenyl)methoxy group favors lipid bilayer interactions.

Thermal and Chemical Stability: Novaluron () has a high melting point (176°C) due to its trifluoromethoxy groups and rigid benzamide core. The target compound’s stability is likely comparable but unquantified in the evidence. Aniline derivatives () are prone to oxidation but reactive in diazotization or coupling reactions, unlike the inert benzotrifluoride.

Applications: Pharmaceuticals: The target compound’s balance of lipophilicity and stability makes it ideal for CNS-targeting drugs. Furanones () are explored for antimicrobial activity due to their electrophilic α,β-unsaturated carbonyl . Agrochemicals: Novaluron’s insecticidal properties () stem from its trifluoromethoxy groups, while the target compound could serve as a herbicide intermediate via its chloro and fluorophenyl substituents.

Biological Activity

3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride is a synthetic compound characterized by its unique molecular structure, which includes a chloro and a fluorinated phenyl group. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications.

  • Molecular Formula : C14H9ClF4O
  • Molecular Weight : 304.6711 g/mol
  • CAS Number : 1443353-67-0
  • Purity : 97% GC-FID

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that influence cellular responses.
  • Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting gene expression and cellular functions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. A study demonstrated that fluorinated benzene derivatives could enhance binding affinity to cancer-related proteins, suggesting that this compound might possess similar properties .

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of this compound. Preliminary assessments indicate potential cytotoxic effects on various cell lines, warranting further investigation into its safety and efficacy .

Comparative Analysis of Biological Activity

Compound NameStructureBiological ActivityReferences
This compoundStructurePotential anticancer activity; enzyme inhibition
Similar Fluorinated CompoundsVariesAntimicrobial; anti-inflammatory

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their biodegradability. Studies indicate that microbial degradation pathways can be influenced by the presence of such compounds in ecosystems . Understanding these pathways is critical for developing bioremediation strategies.

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